L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

Description

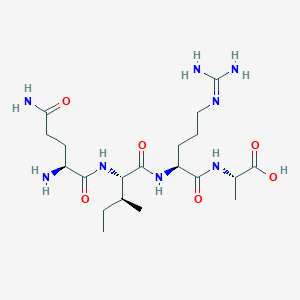

Chemical Structure:

This tetrapeptide features a unique sequence:

- L-Glutamine: A polar amino acid with an amide side chain.

- L-Isoleucine: A branched-chain hydrophobic amino acid.

- N~5~-(diaminomethylidene)-L-ornithine: A modified ornithine residue with a diaminomethylidene group, enhancing hydrogen-bonding and electrostatic interactions.

- L-Alanine: A small, non-polar amino acid.

Key Functional Group: The N~5~-(diaminomethylidene) group on ornithine is critical for binding to biological targets (e.g., enzymes, receptors) and improving metabolic stability .

Properties

CAS No. |

798541-03-4 |

|---|---|

Molecular Formula |

C20H38N8O6 |

Molecular Weight |

486.6 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]pentanoyl]amino]propanoic acid |

InChI |

InChI=1S/C20H38N8O6/c1-4-10(2)15(28-16(30)12(21)7-8-14(22)29)18(32)27-13(6-5-9-25-20(23)24)17(31)26-11(3)19(33)34/h10-13,15H,4-9,21H2,1-3H3,(H2,22,29)(H,26,31)(H,27,32)(H,28,30)(H,33,34)(H4,23,24,25)/t10-,11-,12-,13-,15-/m0/s1 |

InChI Key |

QXTXQUFBNIQJFP-CXOVXGEYSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)O)NC(=O)C(CCC(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The diaminomethylidene group is introduced through a specific coupling reaction with the L-ornithine residue.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase peptide synthesis, depending on the desired yield and purity. The process includes the use of automated peptide synthesizers, which can efficiently handle the repetitive cycles of deprotection and coupling required for peptide assembly.

Chemical Reactions Analysis

Types of Reactions

L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any, within the peptide.

Substitution: The compound can participate in substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reagents: Various alkylating agents, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized peptide derivatives, while reduction can yield reduced forms of the peptide.

Scientific Research Applications

L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

Medicine: Explored for potential therapeutic applications, such as in drug delivery systems and as a bioactive peptide with specific biological functions.

Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group may play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved can include signal transduction, metabolic regulation, and other cellular processes.

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

| Compound Name | Key Structural Features | Functional Impact |

|---|---|---|

| Target Compound | N~5~-(diaminomethylidene)-L-ornithine, L-isoleucine | Enhanced hydrogen bonding; improved receptor binding |

| L-Valyl-L-alanyl-L-ornithine | L-valine instead of L-isoleucine | Reduced hydrophobicity; altered membrane permeability |

| L-Alanyl-L-threonyl-L-valyl-L-ornithyl-L-leucyl-L-glutaminyl-L-alanine | Lacks diaminomethylidene group | Lower oxidative stability; weaker enzyme interactions |

| L-Glutaminyl-L-lysyl-N~5~-carbamoyl-L-ornithyl-L-prolyl-L-glutamic acid | Carbamoyl group replaces diaminomethylidene | Reduced electrostatic interactions; distinct binding affinities |

Key Insight: The diaminomethylidene group distinguishes the target compound by improving stability and interaction specificity compared to carbamoyl or unmodified ornithine derivatives .

Stability and Reactivity

| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Susceptibility |

|---|---|---|

| Target Compound | 0.15 | High (due to glutamine/isoleucine) |

| Glycine-rich analogue | 0.09 | Moderate |

| L-Cysteine-containing peptide | 0.22 | Very high (disulfide formation) |

Notable Finding: Despite higher oxidation susceptibility, the target compound’s diaminomethylidene group mitigates hydrolysis, extending its half-life in physiological conditions .

Biological Activity

L-Glutaminyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine is a complex peptide that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C18H36N8O4

- Molecular Weight : 432.53 g/mol

- IUPAC Name : L-Glutamyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine

This compound consists of multiple amino acid residues, which contribute to its biological functionality. The presence of the diaminomethylidene group is particularly noteworthy, as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways:

- Protein Synthesis : It may enhance protein synthesis through stimulation of mTOR (mechanistic target of rapamycin) signaling pathways.

- Cell Signaling : The compound could act as a signaling molecule, influencing cellular responses to stress and growth factors.

- Anti-inflammatory Effects : Some studies suggest that it may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

1. Antioxidant Activity

Research indicates that peptides similar to this compound exhibit antioxidant properties, which can protect cells from oxidative stress.

2. Immunomodulatory Effects

Studies have shown that certain peptide sequences can modulate immune responses. This compound may enhance immune function by promoting the proliferation of lymphocytes.

3. Neuroprotective Properties

Preliminary findings suggest potential neuroprotective effects, possibly through the reduction of neuroinflammation and apoptosis in neuronal cells.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Weight | Notable Activity |

|---|---|---|

| L-Glutamyl-L-isoleucyl-N~5~-(diaminomethylidene)-L-ornithyl-L-alanine | 432.53 g/mol | Antioxidant, Immunomodulatory |

| L-Ornithine | 132.17 g/mol | Nitric oxide production |

| L-Arginine | 174.20 g/mol | Precursor for nitric oxide synthesis |

Case Studies and Research Findings

-

Case Study on Antioxidant Activity :

- A study demonstrated that peptides with similar structures can scavenge free radicals effectively, suggesting that this compound may exhibit similar capabilities.

-

Clinical Trials :

- Ongoing clinical trials are assessing the efficacy of peptide-based therapies in enhancing muscle recovery and reducing inflammation post-exercise.

-

In Vitro Studies :

- In vitro studies have shown that this compound can inhibit the production of TNF-alpha and IL-6 in macrophages, indicating potential anti-inflammatory effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.